(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid
Overview
Description
(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is a chemical compound with the molecular formula C6H7N3O3S It is characterized by the presence of a thiazole ring, an oxime group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid typically involves the reaction of appropriate thiazole derivatives with formamide and methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the oxime group to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic certain biological molecules, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiazole ring may also participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
- (Z)-2-Amino-alpha-(methoxyimino)thiazol-4-acetic acid
- (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid
Comparison: Compared to similar compounds, (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is unique due to the presence of the formamido group. This functional group can enhance its binding affinity to biological targets and improve its solubility in aqueous environments. Additionally, the formamido group may provide additional sites for chemical modification, expanding its utility in synthetic chemistry.
Properties
IUPAC Name |
(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRJNSWNWIDHOX-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189613 | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65872-43-7 | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65872-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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